Lipophilicity Advantage (XLogP3): Target Compound vs. 5-Methoxy Analog
The target compound demonstrates a computed XLogP3 of 2.1, which is 1.6 log units higher than the 5-methoxy analog (XLogP3 = 0.5) [1][2]. This difference places the target compound within the optimal lipophilicity range (XLogP3 1–3) associated with favorable oral absorption and balanced clearance in drug discovery programs, whereas the 5-methoxy analog falls below this range and may exhibit suboptimal membrane partitioning [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 78201-01-1): XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +1.6 (approximately 40-fold higher computed partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); identical computational method applied to both compounds |
Why This Matters
A compound with XLogP3 of 2.1 falls within the established drug-like range for oral bioavailability, whereas an XLogP3 of 0.5 suggests poor passive membrane permeability, making the target compound a more suitable starting point for cell-permeable probe or lead development.
- [1] PubChem Compound Summary CID 63935159. 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. Computed XLogP3-AA = 2.1. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 23361779. 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. Computed XLogP3-AA = 0.5. National Center for Biotechnology Information. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. Reviews optimal logP/logD ranges for oral drug candidates, identifying logD₇.₄ 1–3 as the sweet spot for balanced absorption and clearance. View Source
